molecular formula C21H25N3O4 B8620639 ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate

ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate

Cat. No.: B8620639
M. Wt: 383.4 g/mol
InChI Key: KLARRIZLIFLSLY-UHFFFAOYSA-N
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Description

Ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate is a complex organic compound that features a pyrazole and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the indole moiety. Common reagents used in these reactions include ethyl bromoacetate, tert-butyl hydrazine, and indole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and pyrazole moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate is unique due to its combined pyrazole and indole structure, which imparts distinct chemical and biological properties not found in simpler compounds like 3-tert-butyl-5-methoxycatechol or 3,5-di-tert-butylcatechol.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate

InChI

InChI=1S/C21H25N3O4/c1-6-27-19(25)17-13-18(21(3,4)5)22-24(17)15-8-9-16-14(12-15)10-11-23(16)20(26)28-7-2/h8-13H,6-7H2,1-5H3

InChI Key

KLARRIZLIFLSLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC3=C(C=C2)N(C=C3)C(=O)OCC)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available N-Boc-5-indoleboronic acid (0.30 g, 1.1 mmol) was dissolved in CH2Cl2 (20 mL) and pyridine (1 mL) with molecular sieves (activated 4 A) and stirred overnight at RT. Commercially available ethyl 3-t-butyl-1 H-pyrazole-5-carboxylate, Cu(OAc)2 and molecular sieves (4 A activated, powder) were added to the boronic acid solution and the whole stirred at RT open to the atmosphere for 2d. The reaction mixture was filtered through a pad of Celite®, concentrated and purified by column chromatography to yield ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate (0.18 g, 38% yield). LC-MS (EI) m/z: 412.3 (M+H+).
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